An In-depth Technical Guide to tert-Butylbenzene: Synthesis, Properties, and Applications for Researchers
An In-depth Technical Guide to tert-Butylbenzene: Synthesis, Properties, and Applications for Researchers
Abstract: This technical guide provides a comprehensive overview of tert-butylbenzene (TBB), a significant aromatic hydrocarbon in various research and industrial applications. It details the primary synthesis methodologies, with a focus on Friedel-Crafts alkylation, and presents a consolidated experimental protocol. The guide also summarizes the key physical, chemical, and spectroscopic properties of TBB in structured tables for easy reference. Furthermore, it explores the compound's chemical reactivity and its applications in polymer science and as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Visual diagrams of the reaction mechanism and experimental workflow are provided to enhance understanding. This document is intended for researchers, chemists, and professionals in drug development who require detailed technical information on tert-butylbenzene.
Properties of tert-Butylbenzene
tert-Butylbenzene is a colorless, flammable liquid with a distinct aromatic odor.[1] Its structure consists of a benzene ring substituted with a bulky tert-butyl group, which significantly influences its physical properties and chemical reactivity.[2][3] It is nearly insoluble in water but miscible with common organic solvents like ethanol, ether, and benzene.[1][2][4]
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of tert-butylbenzene.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₄ | [1] |
| Molecular Weight | 134.22 g/mol | [1][5] |
| CAS Number | 98-06-6 | [1] |
| Appearance | Colorless liquid | [2] |
| Density | 0.867 g/mL at 25 °C | |
| 0.8669 g/cm³ at 20 °C | [5] | |
| Melting Point | -58 °C to -57.8 °C | [5] |
| Boiling Point | 169 °C to 169.1 °C | [5] |
| Flash Point | 34.4 °C (93.9 °F) | [2] |
| 60 °C (140 °F) (Open cup) | [5] | |
| Autoignition Temp. | 450 °C (842 °F) | [2] |
| Vapor Pressure | 4.79 mmHg at 37.7 °C | |
| 2.2 mmHg | [5] | |
| Vapor Density | 3.16 (vs. air) | |
| 4.62 (Air=1) | [5] | |
| Refractive Index | n20/D 1.492 | [4] |
| Water Solubility | Insoluble; ~0.03 g/L at 20 °C | [1][2] |
| log Kow (Octanol/Water) | 4.11 | [5] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of tert-butylbenzene. Key spectral features are summarized below.
| Spectroscopic Data | Key Features | Source(s) |
| ¹H NMR | Spectra available in CDCl₃ and CCl₄. | [6][7] |
| ¹³C NMR | Spectra available. | [6] |
| Mass Spectrometry (MS) | Molecular Ion (m/z): 134. Key fragments: 119 (base peak), 91. | [5][8] |
| Infrared (IR) | Spectra available from various sources. | [9] |
Synthesis of tert-Butylbenzene
The most common and established method for synthesizing tert-butylbenzene is the Friedel-Crafts alkylation of benzene.[1] This electrophilic aromatic substitution reaction typically involves reacting benzene with an alkylating agent such as isobutylene, tert-butyl alcohol, or tert-butyl chloride, in the presence of a Lewis acid catalyst.[1][10] Anhydrous aluminum chloride (AlCl₃) is a frequently used catalyst for this transformation.[10][11] The use of a tertiary alkyl halide like tert-butyl chloride is advantageous as it forms a stable tertiary carbocation, which minimizes the potential for carbocation rearrangement that can occur with primary alkyl halides.[10][11]
Reaction Mechanism: Friedel-Crafts Alkylation
The mechanism for the Friedel-Crafts alkylation of benzene with tert-butyl chloride proceeds in three main steps:
-
Formation of the Electrophile: The Lewis acid catalyst, aluminum chloride, reacts with tert-butyl chloride to form a highly reactive tert-butyl carbocation.[11][12]
-
Electrophilic Attack: The electron-rich benzene ring acts as a nucleophile, attacking the tert-butyl carbocation to form a resonance-stabilized carbocation intermediate known as an arenium ion.[11][13]
-
Deprotonation: A weak base (such as the AlCl₄⁻ complex) removes a proton from the arenium ion, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst, yielding the final product, tert-butylbenzene.[11]
Caption: Mechanism of Friedel-Crafts Alkylation of Benzene.
Detailed Experimental Protocol
This protocol details the laboratory synthesis of tert-butylbenzene via Friedel-Crafts alkylation of benzene with tert-butyl chloride.
Materials:
-
Benzene (dry), 175 mL
-
Anhydrous aluminum chloride (AlCl₃), 50 g
-
tert-Butyl chloride, 50 g
-
Ice
-
Cold water
-
Diethyl ether
-
Anhydrous calcium chloride (CaCl₂)
-
Concentrated Hydrochloric Acid (for prep of t-BuCl)
-
tert-Butyl alcohol (for prep of t-BuCl)
Equipment:
-
1 L round-bottom flask with a long neck
-
Mechanical stirrer
-
Dropping funnel
-
Three-way addition tube
-
Salt-ice bath
-
Steam distillation apparatus
-
Separatory funnel
-
Fractionating column
Procedure:
-
Preparation of tert-Butyl Chloride (Optional, if not available):
-
In a separatory funnel, vigorously shake a mixture of 50 mL of tert-butyl alcohol and 250 mL of concentrated hydrochloric acid for 10 minutes.
-
Allow the layers to separate completely.
-
Separate the upper layer of tert-butyl chloride, dry it over anhydrous calcium chloride, and purify by distillation. The boiling point of tert-butyl chloride is 50-51 °C.
-
-
Reaction Setup:
-
Set up a 1 L round-bottom flask equipped with a mechanical stirrer and a dropping funnel.
-
Introduce 50 g of anhydrous aluminum chloride and 175 mL of dry benzene into the reaction flask.
-
Place 50 g of tert-butyl chloride into the dropping funnel.
-
Cool the reaction flask in a salt-ice bath to maintain a temperature of 0-5 °C.[10]
-
-
Alkylation Reaction:
-
While stirring, add 2-3 mL of tert-butyl chloride from the dropping funnel to the benzene-AlCl₃ mixture.
-
Continue to add the remaining tert-butyl chloride dropwise over a period of approximately 6 hours, ensuring the temperature is maintained between 0-5 °C.
-
After the addition is complete, continue stirring the mixture for an additional hour in the ice bath.
-
-
Work-up and Purification:
-
Decompose the intermediate product by slowly adding 150-200 g of crushed ice to the reaction flask while maintaining external cooling and stirring.
-
Add 50-100 mL of cold water to complete the decomposition.
-
Perform steam distillation on the reaction mixture to separate the organic layer.
-
Collect the distillate and separate the upper organic layer containing benzene and tert-butylbenzene.
-
Extract the aqueous layer with diethyl ether to recover any dissolved product.
-
Combine the organic layer and the ether extracts, and dry them thoroughly over anhydrous calcium chloride.
-
Perform fractional distillation twice using a fractionating column. Collect the fraction boiling between 164-168 °C. The pure product has a boiling point of 167 °C. The expected yield is 35-45 g.
-
Experimental Workflow
The overall workflow for the synthesis and purification of tert-butylbenzene is depicted below.
Caption: Workflow for tert-butylbenzene synthesis.
Chemical Reactivity and Applications
The tert-butyl group is an electron-donating group, which activates the benzene ring towards electrophilic aromatic substitution and directs incoming electrophiles to the ortho and para positions.[14] However, the large steric bulk of the tert-butyl group often favors substitution at the less hindered para position.[11]
Applications in Research and Industry
tert-Butylbenzene serves as a crucial intermediate and building block in various fields:
-
Polymer Chemistry: It is used as a crosslinking agent to enhance the mechanical properties, thermal stability, and solvent resistance of polymers by creating a three-dimensional network between polymer chains.[1][15] It can also be used as a specialized solvent for certain resins.[15][16]
-
Pharmaceutical and Agrochemical Synthesis: TBB is a valuable intermediate in the manufacturing of pharmaceuticals and agrochemicals.[1][16][17] The tert-butyl group can be incorporated into drug candidates to modify properties such as solubility and biological activity.[18] For instance, it has been used in strategies to create soluble β-sheet polypeptides for potential use in biomaterials and drug delivery.[19]
-
Organic Synthesis: It serves as a starting material for the synthesis of other substituted aromatic compounds. For example, nitration of tert-butylbenzene yields primarily 4-nitro-tert-butylbenzene.[14] It is also a precursor for producing 1,4-di-tert-butylbenzene.[11][20]
Safety Information
tert-Butylbenzene is a flammable liquid and should be handled with appropriate safety precautions.[2] It is incompatible with strong oxidizing agents.[16] The reaction to synthesize tert-butylbenzene, particularly the Friedel-Crafts alkylation, produces hydrogen chloride gas and should be performed in a well-ventilated fume hood.[11] Users should consult the Safety Data Sheet (SDS) for detailed handling and disposal information.
References
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- 13. Among the following reactions (s), which gives (give) tert-butyl benzene .. [askfilo.com]
- 14. taylorandfrancis.com [taylorandfrancis.com]
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- 16. tert-Butylbenzene | 98-06-6 [chemicalbook.com]
- 17. tert-Butylbenzene, 99% 98-06-6 India [ottokemi.com]
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- 20. Making sure you're not a bot! [oc-praktikum.de]
